Methyl 2-hydrazinylacetate hydrochloride
Overview
Description
Methyl 2-hydrazinylacetate hydrochloride is an organic compound with the molecular formula C3H9ClN2O2. It is a derivative of hydrazine and is commonly used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various nitrogen-containing heterocyclic compounds, which are significant in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydrazinylacetate hydrochloride can be synthesized through the reaction of methyl chloroacetate with hydrazine hydrate. The reaction typically occurs in an aqueous medium under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process includes the following steps:
Reaction: Methyl chloroacetate is reacted with hydrazine hydrate in an aqueous medium.
Reflux: The mixture is heated under reflux to facilitate the reaction.
Acidification: The product is acidified with hydrochloric acid to form the hydrochloride salt.
Purification: The final product is purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydrazinylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Hydrazones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinylacetates.
Scientific Research Applications
Methyl 2-hydrazinylacetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-hydrazinylacetate hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme inhibitors and other biologically active molecules .
Comparison with Similar Compounds
Ethyl 2-hydrazinylacetate hydrochloride: Similar in structure but with an ethyl group instead of a methyl group.
Hydrazinoacetic acid hydrochloride: Lacks the ester group present in methyl 2-hydrazinylacetate hydrochloride.
Methyl hydrazinoacetate: Similar but without the hydrochloride salt form.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable hydrochloride salts makes it more soluble and easier to handle in various synthetic applications compared to its analogs .
Properties
IUPAC Name |
methyl 2-hydrazinylacetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c1-7-3(6)2-5-4;/h5H,2,4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOLHCNLFLXXMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639737 | |
Record name | Methyl hydrazinylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39753-78-1 | |
Record name | NSC408480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl hydrazinylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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